Validated Fragment Hit in HIV-1 Integrase Allosteric Site: Structural Biology Confirmation
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine was identified as a fragment hit in a screen against HIV-1 integrase, and its co-crystal structure (PDB: 3OVN) was solved at 1.95 Å resolution [1]. This provides direct, atomic-level evidence of a specific binding mode within an allosteric pocket of the enzyme [2]. In contrast, close analogs like the non-methylated 3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0) have no reported co-crystal structure in this or similar contexts, leaving their binding mode and affinity unverified.
| Evidence Dimension | Structural validation of binding mode to a therapeutically relevant target |
|---|---|
| Target Compound Data | Co-crystal structure with HIV-1 integrase solved at 1.95 Å resolution (PDB ID: 3OVN) |
| Comparator Or Baseline | 3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0): No co-crystal structure reported |
| Quantified Difference | Not quantifiable (qualitative presence vs. absence of structural data) |
| Conditions | Fragment-based screening and X-ray crystallography |
Why This Matters
This provides a structurally validated starting point for fragment elaboration, reducing the risk of pursuing inactive analogs and saving significant research time and resources.
- [1] RCSB PDB. (2011). 3OVN: Fragment-based approach to the design of ligands targeting a novel site on HIV-1 integrase. Retrieved from https://www.rcsb.org/structure/3OVN (Accessed 2026-04-18). View Source
- [2] Wielens, J., Headey, S. J., Deadman, J. J., Rhodes, D. I., Parker, M. W., Chalmers, D. K., & Scanlon, M. J. (2011). Fragment-based design of ligands targeting a novel site on the integrase enzyme of human immunodeficiency virus 1. ChemMedChem, 6(2), 258-261. https://doi.org/10.1002/cmdc.201000483 View Source
